5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-fluorophenyl)-1H-indole, followed by carboxylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions, or the use of carboxylating agents like carbon monoxide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-chlorophenyl)-1H-indole-3-carboxylic acid
- 5-Bromo-2-(4-methylphenyl)-1H-indole-3-carboxylic acid
- 5-Bromo-2-(4-nitrophenyl)-1H-indole-3-carboxylic acid
Uniqueness
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C15H9BrFNO2 |
---|---|
Molecular Weight |
334.14 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrFNO2/c16-9-3-6-12-11(7-9)13(15(19)20)14(18-12)8-1-4-10(17)5-2-8/h1-7,18H,(H,19,20) |
InChI Key |
FEAWHBHSEFZKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.